molecular formula C21H15N3O B11815526 3-(2,6-dipyridin-2-ylpyridin-4-yl)phenol CAS No. 101003-66-1

3-(2,6-dipyridin-2-ylpyridin-4-yl)phenol

Cat. No.: B11815526
CAS No.: 101003-66-1
M. Wt: 325.4 g/mol
InChI Key: FLCKJGVJYOKUBZ-UHFFFAOYSA-N
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Description

Contextualization of Terpyridine Ligand Frameworks in Supramolecular and Coordination Chemistry

Terpyridine (tpy) and its derivatives are tridentate ligands that have become cornerstones in the fields of coordination and supramolecular chemistry. redalyc.orgunal.edu.co Comprising three pyridine (B92270) rings linked together, these ligands are renowned for their ability to form stable complexes with a wide array of metal ions. unal.edu.co The resulting metallo-supramolecular assemblies exhibit a diverse range of properties and have been investigated for applications in areas such as catalysis, molecular electronics, and the development of functional materials. researchgate.net The rigid and planar nature of the terpyridine unit, combined with its strong chelating ability, allows for the construction of well-defined and predictable supramolecular architectures. redalyc.orgunal.edu.co

Significance of Phenolic Functionalities in Ligand Design and Electronic Modulation

The incorporation of phenolic moieties into ligand design is a well-established strategy for tuning the electronic and photophysical properties of the resulting metal complexes. The hydroxyl group of the phenol (B47542) can be deprotonated to form a phenolate (B1203915), which is a strong electron-donating group. This ability to modulate electron density can have a profound impact on the properties of the coordinated metal center, influencing its redox potentials and the energy of its electronic transitions. researchgate.net Furthermore, the phenolic proton introduces pH-responsiveness to the ligand, and the oxygen atom can act as a hydrogen-bond donor or acceptor, facilitating the formation of extended supramolecular networks.

A closely related isomer, 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, has been synthesized and studied, providing valuable insights into the properties of such hybrid molecules. redalyc.org Density Functional Theory (DFT) calculations on this isomer reveal that the highest occupied molecular orbital (HOMO) is composed of 34.0% p (Tpy) and 66.0% p (PhOH), while the lowest unoccupied molecular orbital (LUMO) is predominantly localized on the terpyridine moiety (99.0% π* (Tpy)). redalyc.org This distribution highlights the electron-donating nature of the phenol group and the electron-accepting character of the terpyridine core.

Rationale for Investigating the Synergistic Effects of the Terpyridine-Phenol Architecture

The combination of a terpyridine framework with a phenolic group in 3-(2,6-dipyridin-2-ylpyridin-4-yl)phenol is a deliberate design choice aimed at creating a multifunctional molecule. The terpyridine unit provides a robust platform for coordination to metal ions, while the phenolic moiety offers a handle for tuning the electronic properties of the resulting complex. The position of the phenol group at the 3-position of the central pyridine ring is expected to influence the electronic communication between the phenol and the terpyridine's nitrogen atoms, potentially leading to unique photophysical and electrochemical behaviors compared to other isomers. The synergistic interplay between the strong metal-binding affinity of the terpyridine and the electronic-donating and proton-responsive nature of the phenol opens up possibilities for creating novel sensors, catalysts, and photoactive materials.

Overview of Research Domains and Potential Academic Contributions

The study of this compound and its metal complexes is poised to contribute to several key areas of chemical research. In supramolecular chemistry, this ligand could be employed to construct intricate, multi-component assemblies with tunable properties. In materials science, its complexes could find applications in the development of new luminescent materials, molecular switches, and sensors. The catalytic potential of metal complexes derived from this ligand is also a promising avenue for exploration, particularly in reactions where electron-transfer processes are crucial. A deeper understanding of the structure-property relationships in this system will provide valuable insights for the rational design of new functional molecules with tailored properties.

Detailed Research Findings

The synthesis of TpyOH is typically achieved via the Kröhnke reaction, a versatile method for preparing 4'-aryl substituted terpyridines. redalyc.org This involves the reaction of 2-acetylpyridine (B122185) with 4-hydroxybenzaldehyde (B117250) in the presence of a base and ammonia (B1221849).

Table 1: Synthesis and Characterization of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol

PropertyValue
Synthetic MethodKröhnke Reaction
Precursors2-acetylpyridine, 4-hydroxybenzaldehyde
YieldModerate
CharacterizationX-ray crystallography, NMR, UV-Vis

Data sourced from a study on the 4-substituted isomer. redalyc.org

Computational studies on TpyOH using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have elucidated its electronic structure and spectroscopic properties. The calculations, performed using the PBE0 hybrid functional and the 6-31+G(d,p) basis set with a Polarized Continuum Model (PCM) to account for solvent effects, are in good agreement with experimental observations. redalyc.org

Table 2: Calculated Electronic Properties of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol in Ethanol (B145695)

ParameterValue
HOMO Composition34.0% p (Tpy), 66.0% p (PhOH)
LUMO Composition99.0% π* (Tpy)
Calculated S1 -> S0 Transition355 nm
Transition CharacterIntramolecular Charge Transfer (ICT)

Data from PCM/TD-PBE0/6-31+G(d,p) level of theory calculations. redalyc.org

The significant contribution of the phenol moiety to the HOMO and the localization of the LUMO on the terpyridine core confirm the intramolecular charge transfer (ICT) nature of the lowest energy electronic transition. redalyc.org This ICT character is responsible for the observed photophysical properties. The calculated emission from the S1 excited state at 355 nm corresponds to the fluorescence of the molecule. redalyc.org

Table 3: Experimental Spectroscopic Data for 4-([2,2':6',2''-terpyridin]-4'-yl)phenol in Ethanol

SpectrumWavelength (λmax)
Absorption286 nm
Emission384 nm

Data obtained from experimental measurements in ethanol. redalyc.org

The large Stokes shift (difference between absorption and emission maxima) of nearly 100 nm for TpyOH is indicative of a significant change in geometry between the ground and excited states, a characteristic feature of ICT processes. redalyc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101003-66-1

Molecular Formula

C21H15N3O

Molecular Weight

325.4 g/mol

IUPAC Name

3-(2,6-dipyridin-2-ylpyridin-4-yl)phenol

InChI

InChI=1S/C21H15N3O/c25-17-7-5-6-15(12-17)16-13-20(18-8-1-3-10-22-18)24-21(14-16)19-9-2-4-11-23-19/h1-14,25H

InChI Key

FLCKJGVJYOKUBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC(=CC=C4)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for 3 2,6 Dipyridin 2 Ylpyridin 4 Yl Phenol

Precursor Synthesis and Functional Group Transformations

The efficient synthesis of 3-(2,6-dipyridin-2-ylpyridin-4-yl)phenol relies on the availability of suitably functionalized precursors. These intermediates provide the foundational scaffolds upon which the target molecule is constructed. Key precursors include 4'-substituted pyridine (B92270) intermediates that can either be transformed into the terpyridine core or derivatized to introduce the phenolic moiety.

Synthesis of 4'-Substituted Pyridine Intermediates

The preparation of 4'-halo-2,2':6',2''-terpyridines is a common strategy, as the halogen atom serves as a versatile handle for subsequent cross-coupling reactions or nucleophilic substitutions.

4'-Chloro-2,2':6',2''-terpyridine: A prevalent method for the synthesis of 4'-chloro-2,2':6',2''-terpyridine begins with the Claisen condensation of ethyl picolinate (B1231196) and acetone (B3395972) to form 1,5-di(pyridin-2-yl)pentane-1,3,5-trione. This trione (B1666649) is then cyclized with ammonium (B1175870) acetate (B1210297) to yield 2,6-bis(pyridin-2-yl)-4-pyridone. tue.nlresearchgate.net The final chlorination step is achieved by treating the pyridone with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). tue.nlresearchgate.net

4'-Bromo-2,2':6',2''-terpyridine: The synthesis of the bromo-analogue can be achieved through a modified Kröhnke reaction. An improved high-yield synthesis involves a two-step aldol (B89426) condensation of 2-acetylpyridine (B122185) and 4-bromobenzaldehyde (B125591). scispace.com In this process, the intermediate azachalcone is isolated and subsequently reacted with N-[2-oxo-2-(pyridin-2-yl)ethyl]pyridinium iodide in the presence of ammonium acetate, which acts as both a base and a ring-closing agent. scispace.com One-pot condensation reactions of 2-acetylpyridine and 4-bromobenzaldehyde have been reported to give lower yields due to the formation of polycondensation byproducts. scispace.com

PrecursorStarting MaterialsKey ReagentsTypical Overall Yield
4'-Chloro-2,2':6',2''-terpyridineEthyl picolinate, Acetone1. NaH or other base 2. CH₃COONH₄ 3. PCl₅/POCl₃~35%
4'-Bromo-2,2':6',2''-terpyridine2-Acetylpyridine, 4-Bromobenzaldehyde1. Base (for chalcone (B49325) formation) 2. N-[2-oxo-2-(pyridin-2-yl)ethyl]pyridinium iodide, CH₃COONH₄Improved yields over one-pot methods

Introduction of Phenolic Moiety to the Pyridine Scaffold

The direct introduction of a phenolic group onto a pre-formed terpyridine scaffold can be accomplished through nucleophilic aromatic substitution. This approach is particularly effective when starting with an activated precursor such as 4'-chloro-2,2':6',2''-terpyridine. The electron-withdrawing nature of the pyridine rings facilitates the displacement of the chloro substituent by a phenoxide nucleophile. While specific procedures for the 3-hydroxyphenyl derivative are less commonly detailed, the methodology is well-established for related isomers. For instance, various 4'-functionalized terpyridines with alkoxy spacers have been synthesized via the base-supported nucleophilic substitution of 4'-chloro-2,2':6',2''-terpyridine with functional alcoholates in an aprotic solvent like DMSO. tue.nl

Terpyridine Core Formation Techniques

The construction of the central pyridine ring of the terpyridine system is a critical step in the synthesis of this compound. Several methodologies have been developed for this purpose, with the Kröhnke condensation and palladium-catalyzed cross-coupling reactions being the most prominent.

Kröhnke Condensation Protocols and Optimization

The Kröhnke reaction is a widely utilized and versatile method for the synthesis of 4'-aryl-substituted terpyridines. researchgate.netredalyc.org This reaction typically involves the condensation of two equivalents of a 2-acetylpyridine derivative with a substituted benzaldehyde (B42025) in the presence of a base and an ammonia (B1221849) source, such as ammonium acetate. nih.govresearchgate.net For the synthesis of this compound, the starting aldehyde would be 3-hydroxybenzaldehyde.

The reaction can be performed in a one-pot fashion, where 2-acetylpyridine, 3-hydroxybenzaldehyde, and ammonium acetate are reacted together, often with a base like potassium hydroxide (B78521) in a solvent such as methanol (B129727) or ethanol (B145695), followed by heating. researchgate.net Alternatively, a stepwise approach can be employed where the chalcone intermediate, (E)-1-(pyridin-2-yl)-3-(3-hydroxyphenyl)prop-2-en-1-one, is first synthesized and isolated. This intermediate is then reacted with a pyridinium (B92312) salt, such as N-[2-oxo-2-(pyridin-2-yl)ethyl]pyridinium iodide, in the presence of ammonium acetate to form the terpyridine. nih.gov Optimization of reaction conditions, including solvent, temperature, and reaction time, is crucial to maximize yields and minimize the formation of byproducts. scispace.comnih.gov

Kröhnke Condensation for this compound
Reactant 1Reactant 2Ammonia SourceBaseSolventKey Features
2-Acetylpyridine (2 equiv.)3-Hydroxybenzaldehyde (1 equiv.)Ammonium acetateKOH or NaOHEthanol or MethanolOne-pot synthesis; moderate yields.
(E)-1-(pyridin-2-yl)-3-(3-hydroxyphenyl)prop-2-en-1-oneN-[2-oxo-2-(pyridin-2-yl)ethyl]pyridinium iodideAmmonium acetateAmmonium acetate also acts as a baseAcetic acid or EthanolStepwise approach; potentially higher purity.

Palladium-Catalyzed Cross-Coupling Methodologies for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, offer a powerful alternative for the synthesis of 4'-aryl terpyridines. rsc.orgarkat-usa.org This methodology involves the coupling of a 4'-haloterpyridine (e.g., 4'-bromo-2,2':6',2''-terpyridine) with an arylboronic acid derivative. For the synthesis of the target compound, this would entail the reaction of 4'-bromo-2,2':6',2''-terpyridine with 3-hydroxyphenylboronic acid.

The reaction is catalyzed by a palladium(0) species, typically generated in situ from a palladium(II) precursor such as Pd(OAc)₂ or using a stable Pd(0) complex like Pd(PPh₃)₄. arkat-usa.org The presence of a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) and a suitable solvent system (often a mixture of an organic solvent like toluene (B28343) or dioxane and water) is essential for the catalytic cycle to proceed. arkat-usa.org The choice of phosphine (B1218219) ligand can also significantly influence the reaction efficiency.

Suzuki-Miyaura Coupling for this compound
Aryl HalideBoronic AcidPalladium CatalystBaseSolvent System
4'-Bromo-2,2':6',2''-terpyridine3-Hydroxyphenylboronic acidPd(PPh₃)₄ or Pd(OAc)₂/ligandNa₂CO₃ or K₃PO₄Toluene/Water or Dioxane/Water

Alternative Ring Assembly Approaches

While the Kröhnke condensation and palladium-catalyzed cross-coupling are the most prevalent methods, other strategies for the assembly of the terpyridine core exist, though they are less commonly applied for the synthesis of 4'-aryl derivatives. One such approach involves the reaction of α-oxo ketene (B1206846) dithioacetals. For example, 4'-(methylthio)-2,2':6',2''-terpyridine has been synthesized from 3,3-bis(methylthio)-1-(pyridin-2-yl)propen-1-one and the potassium enolate of 2-acetylpyridine. orgsyn.org While not a direct route to the hydroxyphenyl derivative, this highlights the potential for alternative disconnection strategies.

Another less common method involves the reaction of enaminones. For instance, reacting N,N-dimethylformamide dimethyl acetal (B89532) with 2-acetylpyridine produces an enaminone, which can be a precursor in terpyridine synthesis. These alternative approaches may offer advantages in specific cases, such as for the introduction of particular functional groups or for overcoming challenges associated with the more traditional methods.

Post-Synthetic Functionalization of this compound

The compound this compound, a functionalized terpyridine, serves as a versatile platform for the development of more complex molecular architectures. Its structure, featuring a reactive phenolic hydroxyl group and multiple pyridine rings, allows for a variety of post-synthetic modifications. These modifications are crucial for tuning the compound's electronic, optical, and coordination properties, making it a valuable building block in materials science and supramolecular chemistry. redalyc.org Functional groups can be introduced either during the initial synthesis or through subsequent conversion reactions on the pre-formed terpyridine core. uminho.pt

Chemical Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for chemical derivatization, enabling the attachment of various functional moieties through reactions like esterification and etherification (alkylation). These modifications can significantly alter the solubility, electronic properties, and coordinating ability of the ligand.

One prominent strategy is the Steglich esterification, which couples the phenolic hydroxyl group with a carboxylic acid. For instance, a structurally related compound, 2,6-di(pyridin-2-yl)pyridin-4-ol (tpyOH), has been successfully reacted with 6,6'-(1,2-diselanediyl)dihexanoic acid. mdpi.com This reaction is typically performed in the presence of a coupling agent, dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), in a suitable solvent mixture like THF and DMF. mdpi.com Such modifications are used to introduce specific functionalities, like the diselenide unit in this example, creating new dinuclear ligands with unique properties. mdpi.com

Alkylation of the hydroxyl group is another common modification. For example, the related compound meta-bis(terpyridinyl)phenol has been alkylated to produce a series of bisterpyridinylarenes, which can then be used in the self-assembly of hexametallomacrocycles. nih.gov The antioxidant capacity of phenolic compounds is significantly influenced by the molecular structure, particularly the hydroxyl groups on the aromatic ring. mdpi.com Chemical modification of this group can, therefore, modulate these properties. mdpi.comnih.gov

Reaction Type Reagents & Conditions Product Type Reference
Steglich EsterificationCarboxylic acid, DCC, DMAP; THF/DMF, room temp.Ester-functionalized terpyridine mdpi.com
AlkylationAlkyl halide, BaseEther-functionalized terpyridine nih.gov

This table provides an interactive summary of common modification reactions for the phenolic hydroxyl group.

Regioselective Functionalization of Pyridine Rings

The functionalization of the pyridine rings within the this compound scaffold presents a greater challenge due to the electron-deficient nature of the pyridine system. rsc.org Direct C-H functionalization is a desirable but often difficult process. However, various strategies have been developed to achieve regioselective modification of pyridines, which are applicable to this terpyridine ligand.

Modern synthetic methods focus on direct and selective C-H functionalization to minimize waste and improve efficiency. rsc.org Transition-metal catalysis is a powerful tool for this purpose. For example, palladium-catalyzed reactions have been used for the C3-arylation of pyridines. nih.gov Similarly, rhodium catalysts can facilitate the ortho-alkylation of unactivated pyridines with acrylates and acrylamides. nih.gov

Another approach involves the temporary activation of the pyridine ring. Treatment with triflic anhydride (B1165640) and a secondary amine can form a ring-opened azahexatriene species (a Zincke intermediate), which then undergoes regioselective Pd-catalyzed arylation at the C4 position before recyclizing. researchgate.net The choice of catalyst, ligand, and directing group is crucial for controlling the position of functionalization (ortho-, meta-, or para- to the nitrogen atom). nih.govdntb.gov.ua These methodologies provide a pathway to introduce additional substituents onto the terminal or central pyridine rings of the terpyridine core, further tuning its properties.

Methodology Typical Catalyst/Reagent Target Position Reference
C-H ArylationPalladium (Pd) complexesC3 (meta) nih.gov
C-H AlkylationRhodium (Rh) complexesC2 (ortho) nih.gov
Zincke IntermediateTriflic anhydride, Pd catalystC4 (para) researchgate.net
C-H SilylationElectrochemical methodsC4 or C5 dntb.gov.ua

This interactive table summarizes key strategies for the regioselective functionalization of pyridine rings.

Development of Conjugated Derivatives for Extended π-Systems

Extending the π-conjugated system of this compound is of significant interest for applications in molecular optoelectronics, such as organic light-emitting diodes (OLEDs) and sensors. nih.gov This is typically achieved by attaching other aromatic or unsaturated groups to the terpyridine core through cross-coupling reactions.

The Stille cross-coupling reaction is a particularly effective and popular method for preparing functionalized terpyridines with extended π-systems. uminho.ptnih.gov This reaction involves the coupling of an organotin compound with an organic halide, catalyzed by a palladium complex. This approach allows for the well-directed functionalization at nearly any desired position on the terpyridine rings, provided the necessary halogenated or stannylated precursors are available. uminho.pt By coupling the terpyridine phenol (B47542) with other π-conjugated units, it is possible to create larger, more rigid frameworks with tailored electronic and photophysical properties, such as tuned absorption and emission wavelengths. nih.govnih.gov

The development of these derivatives allows for systematic studies of structure-property relationships. For example, introducing electron-donating or electron-withdrawing groups can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), impacting the compound's color, luminescence, and electrochemical behavior. redalyc.orguminho.pt

Purification and Isolation Methodologies in Ligand Synthesis

The synthesis of this compound and its derivatives requires robust purification and isolation techniques to obtain materials of high purity, which is essential for their subsequent application and characterization.

Column chromatography is the most common purification method. A variety of stationary phases can be employed, with silica (B1680970) gel (SiO₂) being the most frequent choice for removing unreacted starting materials and non-polar byproducts. mdpi.com In some cases, neutral alumina (B75360) (Al₂O₃) is used as the stationary phase, particularly when compounds are sensitive to the acidic nature of silica gel. The choice of eluent (mobile phase) is critical and is typically a mixture of solvents, such as chloroform/methanol or chloroform/hexane, with the polarity adjusted to achieve optimal separation. mdpi.com

Following chromatographic purification, recrystallization is often performed to obtain a highly crystalline, pure product. This involves dissolving the compound in a minimum amount of a hot solvent or solvent mixture (e.g., ethyl acetate) and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor. mdpi.com The purity of the final product is then confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. redalyc.orgmdpi.com

Technique Stationary Phase Typical Eluent System Purpose Reference
Column ChromatographySilica Gel (SiO₂)Chloroform / MethanolRemoval of starting materials and byproducts mdpi.com
Column ChromatographyAlumina (Al₂O₃)Chloroform / HexanePurification of base-sensitive compounds mdpi.com
RecrystallizationN/AEthyl AcetateFinal purification to obtain crystalline solid mdpi.com
FiltrationN/AN/ARemoval of insoluble byproducts (e.g., DCU) mdpi.com

This interactive table outlines common purification and isolation methods used in the synthesis of terpyridine ligands.

Coordination Chemistry of 3 2,6 Dipyridin 2 Ylpyridin 4 Yl Phenol with Metal Ions

Stoichiometric and Geometric Considerations in Metal Complex Formation

The formation of metal complexes with 3-(2,6-dipyridin-2-ylpyridin-4-yl)phenol is governed by a combination of factors, including the inherent coordination preferences of the metal ion and the versatile binding capabilities of the ligand.

Tridentate NNN-Coordination Mode of the Terpyridine Moiety

The defining feature of this compound as a ligand is its 2,2':6',2''-terpyridine (tpy) fragment, which acts as a classic tridentate NNN-donor. researchgate.net The three nitrogen atoms of the pyridine (B92270) rings coordinate to a metal center in a meridional fashion, forming two five-membered chelate rings. This coordination mode enforces a nearly planar geometry on the terpyridine unit and is a common feature in complexes with a wide array of transition metals. researchgate.net This strong chelation effect contributes to the high stability of the resulting metal complexes.

Role of the Phenolic Oxygen in Coordination and Protonation States

The phenolic hydroxyl group at the 4'-position of the central pyridine ring introduces a crucial element of versatility to the ligand's coordinating ability. In its protonated form (tpyOH), the hydroxyl group can participate in hydrogen bonding interactions within the crystal lattice, influencing the supramolecular architecture of the metal complexes. researchgate.net

Upon deprotonation, the phenolic oxygen becomes a potent coordinating agent, transforming the ligand into its anionic form (tpyO⁻). This allows the ligand to act as a tetradentate NNN-O donor in some instances. For example, in a zinc(II) complex, the deprotonated ligand, tpyO⁻, has been observed to act as a tetradentate ligand, coordinating through the three nitrogen atoms and the phenolate (B1203915) oxygen. researchgate.net The reaction conditions, particularly the pH, play a critical role in determining the protonation state of the phenolic group and, consequently, its involvement in direct coordination to the metal ion. In some cobalt complexes, both the protonated (tpyOH) and deprotonated (tpyO⁻) forms of the ligand have been found to coexist within the same crystal structure. researchgate.netresearchgate.net

Formation of Mono- and Bis-Ligand Complexes with Transition Metals

With transition metals, this compound readily forms both mono- and bis-ligand complexes, depending on the stoichiometry of the reaction and the coordination preferences of the metal ion.

Mono-ligand complexes typically have the general formula [M(tpyOH)Xn], where X represents ancillary ligands such as halides or solvent molecules. For instance, a manganese(II) complex, [Mn(tpyOH)Cl₂], has been synthesized where the Mn(II) center is five-coordinated by the three nitrogen atoms of the terpyridine moiety and two chloride ions, resulting in a distorted trigonal bipyramidal geometry. researchgate.net Similarly, a chromium(III) complex, [CrCl₃(tpyOH)], has also been reported. kashanu.ac.irkashanu.ac.ir

Bis-ligand complexes , with the general formula [M(tpyOH)₂]ⁿ⁺, are also common, particularly with metal ions that favor a six-coordinate octahedral geometry. In these complexes, the metal ion is sandwiched between two terpyridine ligands. Examples include [Ni(tpyOH)₂]²⁺ and complexes with Fe(II) and Co(II). researchgate.netresearchgate.netbohrium.com In some cases, mixed-ligand complexes containing both the protonated and deprotonated forms of the ligand, such as [Ni(tpyOH)(tpyO)]⁺, have been crystallographically characterized. researchgate.net

Coordination with Lanthanide and Other Main Group Metal Ions

The coordination chemistry of this compound extends beyond transition metals to include lanthanides and main group metals. While specific studies on this particular ligand with lanthanides are part of a broader investigation into lanthanide complexes with terpyridine derivatives, the general principles apply. Lanthanide ions, with their larger ionic radii and preference for higher coordination numbers, can accommodate multiple ligands. The coordination with terpyridine-type ligands often results in complexes with coordination numbers of 8 or 9, where the lanthanide ion is coordinated to the nitrogen atoms of the terpyridine and additional ligands such as nitrates, thiocyanates, or water molecules. rsc.orgbath.ac.ukirphouse.com

With respect to main group metals, a sodium(I) complex with a derivative of this ligand has been structurally characterized, demonstrating the ligand's ability to coordinate with alkali metals. rsc.org The crown ether moiety in the ligand derivative encapsulates the sodium ion, while the terpyridine unit remains available for further coordination.

Structural Elucidation of Metal Complexes

Single-crystal X-ray diffraction has been an indispensable tool for elucidating the precise three-dimensional structures of metal complexes of this compound, providing detailed information on bond lengths, bond angles, coordination geometries, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies of Ligand-Metal Architectures

X-ray crystallographic studies have confirmed the versatile coordination behavior of this compound. A variety of coordination geometries have been observed, dictated by the nature of the metal ion and the stoichiometry of the complex.

For example, in the mono-ligand complex [Mn(tpyOH)Cl₂], the manganese(II) center adopts a slightly distorted trigonal bipyramidal geometry. researchgate.net In contrast, bis-ligand complexes such as [Ni(tpyOH)₂]²⁺ and [Co(L)₂]²⁺ (where L is a substituted terpyridine) exhibit a distorted octahedral geometry, with the metal ion coordinated to the six nitrogen atoms of the two perpendicular terpyridine ligands. researchgate.netbohrium.com A platinum(II) complex, [Pt(tpyOH)Cl]⁺, displays a distorted square planar geometry with the platinum coordinated to the three nitrogen atoms of the ligand and one chloride ion. researchgate.net

Below is an interactive data table summarizing the crystallographic data for selected metal complexes of this compound.

ComplexMetal IonCoordination GeometryKey Bond Lengths (Å)Supramolecular Interactions
[Mn(tpyOH)Cl₂] researchgate.netMn(II)Trigonal bipyramidalMn-N, Mn-ClO-H···Cl hydrogen bonds
Ni(tpyOH)₂₂ researchgate.netNi(II)Distorted octahedralNi-NHydrogen bonding, π-π stacking
[Ni(tpyOH)(tpyO)]PF₆ researchgate.netNi(II)Distorted octahedralNi-N(tpyOH), Ni-N(tpyO)Hydrogen bonding
[Pt(tpyOH)Cl]Cl researchgate.netPt(II)Distorted square planarPt-N, Pt-ClPt···Pt, π-π stacking, C-OH···H₂O
[CoCl₂(tpyOH)] researchgate.netCo(II)Trigonal bipyramidalCo-N, Co-ClHydrogen bonding
[Zn(tpyO)(OCOCH₃)(H₂O)] researchgate.netZn(II)Penta-coordinatedZn-N, Zn-OO-H···O hydrogen bonds

Solution-State Structural Investigations by Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of metal complexes in solution. Advanced techniques, including multi-dimensional NMR, provide detailed insights into the coordination environment of the ligand around a central metal ion. rsc.org

For complexes of this compound and its derivatives, ¹H and ¹³C NMR spectroscopy are routinely used for characterization. nih.govnih.gov Upon coordination to a metal ion, characteristic shifts in the proton and carbon signals of the pyridine and phenol (B47542) rings are observed. The magnitude and direction of these shifts provide information about the points of attachment and the electronic effects of the metal-ligand bond. nih.gov

In studies of copper(I) complexes with substituted terpyridine ligands, ¹H NMR spectra have shown that the terpyridine domain is C₂-symmetric in solution. This symmetry is consistent with either a stable tridentate coordination or a rapid dynamic process involving bidentate coordination that is averaged on the NMR timescale. rsc.org For instance, variable temperature ¹H NMR studies of some copper-terpyridine complexes showed negligible changes between 210 K and 295 K, suggesting a stable coordination geometry within this temperature range. rsc.org

The table below illustrates typical ¹H NMR chemical shifts for a related 4'-(alkoxyphenyl)-terpyridine copper(I) complex, demonstrating the resolution and assignment possible with this technique.

Proton AssignmentChemical Shift (δ / ppm)
HA68.22 (d)
HB38.14 (s)
HA37.86 (d)
HE27.76 (m)
HA47.62 (td)
HA57.12–7.06 (m)
HOCH24.07 (t)
Data adapted from a study on a [Cu(4'-(4-n-butoxyphenyl)-2,2':6',2''-terpyridine)(POP)][PF₆] complex in CD₂Cl₂. rsc.org The labels A, B, and E refer to the different aromatic rings of the ligand framework.

Furthermore, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to unambiguously assign all proton and carbon signals and to establish through-bond connectivities within the complex, confirming the coordination mode of the ligand.

Vibrational Spectroscopy (FT-IR, Raman) for Coordination Site Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a fundamental method for identifying the coordination sites of a ligand upon complexation with a metal ion. nih.govmdpi.com The binding of a metal to the donor atoms of this compound induces changes in the vibrational frequencies of the ligand's functional groups.

The terpyridine moiety of the ligand presents characteristic IR absorption bands corresponding to C=N and C=C stretching vibrations within the pyridine rings. Upon coordination of the nitrogen atoms to a metal center, these bands typically shift to different frequencies. For example, in various Fe(II), Co(II), and Zn(II) complexes with substituted terpyridines, the C=N stretching vibration is observed in the range of 1610-1618 cm⁻¹. nih.gov The C=C stretching modes are also sensitive to coordination and appear around 1472-1483 cm⁻¹. nih.gov

A crucial aspect of coordination site analysis is the appearance of new, low-frequency bands corresponding to the metal-ligand vibrations. For terpyridine complexes, these Metal-Nitrogen (M-N) stretching vibrations are often observed in the far-IR region, typically below 650 cm⁻¹. The table below summarizes characteristic FT-IR frequencies for various metal complexes of substituted terpyridines, providing evidence of coordination.

Metal IonLigand Substituentν(C=N) (cm⁻¹)ν(C=C) (cm⁻¹)ν(M-N) (cm⁻¹)
Zn(II) 4-methylphenyl16171478587
Co(II) 4-methoxyphenyl16101473625
Fe(II) 4-methylphenyl16111483627
Fe(II) 4-nitrophenyl16181472630
Data compiled from studies on various 4'-aryl-terpyridine complexes. nih.gov

Raman spectroscopy provides complementary information. The shift of Raman lines upon complexation can also indicate ligand binding. For instance, in studies of lead iodide intercalated with 2,2'-bipyridine, a related N-donor ligand, new Raman lines appeared at low frequencies (67, 83, 127 cm⁻¹), and existing ligand bands shifted, confirming a strong host-guest interaction and the formation of coordination complexes. Similar principles apply to the analysis of this compound complexes, where changes in both IR and Raman spectra upon addition of a metal ion provide conclusive evidence of coordination and help identify the participating donor atoms.

Stability and Thermodynamics of Metal-Ligand Interactions

The formation of a metal complex in solution is an equilibrium process characterized by thermodynamic parameters that dictate its stability. slideshare.net Understanding these factors is crucial for predicting the behavior of the complex under various conditions.

Quantitative Assessment of Complex Formation Constants

The stability of a metal-ligand complex in solution is quantitatively expressed by its formation constant (K) or stability constant (β). For a stepwise formation of a complex between a metal ion (M) and a ligand (L):

M + L ⇌ ML; K₁ = [ML] / ([M][L]) ML + L ⇌ ML₂; K₂ = [ML₂] / ([ML][L])

Ligandlog β₁log β₂log β₃
2,2'-Bipyridyl 5.2 ± 0.110.3 ± 0.115.0 ± 0.1
1,10-Phenanthroline (B135089) 6.5 ± 0.112.2 ± 0.117.1 ± 0.1
Data determined in methanol (B129727) solution. mdpi.com

The high stability of terpyridine complexes is well-established, arising from the chelate effect of the tridentate NNN-donor set. rsc.org The actual stability constant for a complex with this compound would depend on the specific metal ion, solvent, and temperature.

Influence of Solvent and pH on Coordination Equilibrium

The equilibrium between a metal ion and a ligand is significantly influenced by the properties of the solvent and the pH of the solution. The solvent can affect the stability of a complex by solvating the free metal ion and the ligand, as well as the complex itself. The choice of solvent can alter the thermodynamics of complex formation. nih.gov

The pH of the solution is a critical factor for ligands with acidic or basic functional groups, such as the phenolic hydroxyl group in this compound. The protonation state of the ligand is pH-dependent and directly impacts its ability to coordinate with metal ions. The phenolic group can be deprotonated at higher pH values, creating a phenolate anion which is a stronger donor and can participate in coordination.

Studies on metal-phenolic networks have demonstrated that pH can be used to modulate the dominant coordination mode. For example, at a lower pH, coordination might primarily involve the neutral nitrogen atoms of the pyridine rings, whereas at a higher pH, the deprotonated phenolate oxygen can also bind to the metal ion, potentially leading to the formation of different complex species or polynuclear assemblies. nih.gov

Furthermore, the practical application of this ligand in areas such as heavy metal remediation from wastewater has shown a strong pH dependence. In one study, the efficiency of copper(II) removal using a material functionalized with 4'-(4-hydroxyphenyl)-terpyridine was found to be highest at a pH of approximately 5. researchgate.net At very low pH, protonation of the pyridine nitrogens competes with metal coordination, reducing the complex formation. Conversely, at high pH, the precipitation of metal hydroxides can interfere with the coordination equilibrium. These findings underscore the critical role of pH in controlling the metal-ligand interactions of this compound.

Photophysical and Spectroscopic Investigations of 3 2,6 Dipyridin 2 Ylpyridin 4 Yl Phenol and Its Metal Complexes

Electronic Absorption and Emission Characteristics of the Free Ligand

The electronic absorption and emission spectra of phenolic-substituted terpyridines are characterized by distinct transitions originating from the aromatic system. While specific experimental data for 3-(2,6-dipyridin-2-ylpyridin-4-yl)phenol is not extensively available in the cited literature, the photophysical properties of its close structural isomer, 4-([2,2':6',2''-terpyridin]-4'-yl)phenol (TpyOH), provide valuable insights into the expected behavior. redalyc.orgmdpi.com

The UV-visible absorption spectra of 4'-phenyl-terpyridine derivatives typically exhibit intense absorption bands in the ultraviolet region. nih.gov These high-energy bands are attributed to spin-allowed π-π* electronic transitions localized within the extensive aromatic system of the terpyridine moiety. redalyc.orgnih.gov For the isomer 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, an intense band centered at approximately 286 nm is observed in ethanol (B145695) solution, which is characteristic of these π-π* transitions within the terpyridine framework. redalyc.org This absorption feature is a common characteristic of the terpyridine scaffold and is relatively insensitive to the electronic nature of the 4'-substituent. redalyc.org

The presence of the phenolic substituent introduces additional electronic transitions, most notably a lower-energy absorption band. This band is assigned to an intraligand charge transfer (ICT) transition. redalyc.org In this process, electron density is promoted from the electron-rich phenolic group (donor) to the electron-accepting terpyridine core. redalyc.org For 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, this ICT band appears as a weak, broad absorption in the 330–410 nm range. redalyc.org

Computational studies based on Time-Dependent Density Functional Theory (TD-DFT) support this assignment. The highest occupied molecular orbital (HOMO) is shown to have significant contributions from both the terpyridine and the phenol (B47542) moieties, while the lowest unoccupied molecular orbital (LUMO) is predominantly localized on the terpyridine core. The transition from the HOMO to the LUMO, therefore, has a clear charge-transfer character. redalyc.org The intensity and position of this ICT band are sensitive to the electron-donating strength of the substituent; stronger donors typically lead to more intense and red-shifted ICT absorptions. redalyc.org

Phenolic-substituted terpyridines are often fluorescent, emitting light upon relaxation from the excited state. The emission spectrum of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol in ethanol shows a broad emission band centered at approximately 384 nm. redalyc.org This emission originates from the decay of the ICT excited state to the ground state. mdpi.com A notable feature is the large Stokes shift (the difference in wavelength between the absorption maximum and the emission maximum), which is nearly 100 nm for this compound. redalyc.org This large shift indicates a significant difference in the geometry of the molecule between its ground and excited states and is beneficial for applications as it minimizes self-absorption. redalyc.org

The fluorescence quantum yield (Φ), which measures the efficiency of the emission process, is a critical parameter. For a derivative of 2,6-di(pyridin-2-yl)pyridin-4-ol (tpyOH), a quantum yield of 0.78 has been reported in dichloromethane, with the excited state having a lifetime of 1.07 ns. mdpi.com The quantum yields of terpyridine derivatives are strongly linked to the magnitude of charge separation in the excited state. mdpi.com

Table 1: Photophysical Properties of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol (TpyOH) and a Related Derivative in Solution

CompoundSolventλabs (nm)λem (nm)Quantum Yield (Φ)Lifetime (τ, ns)Source
4-([2,2':6',2''-terpyridin]-4'-yl)phenolEthanol286, 330-410384Not ReportedNot Reported redalyc.org
tpyOH Derivative (Compound 2)CH2Cl2Not Reported3660.781.07 mdpi.com

Photophysical Properties of Metal Complexes

Coordination of the this compound ligand to a transition metal ion dramatically alters its photophysical properties. The formation of metal complexes introduces new electronic transitions and excited states that are not present in the free ligand, leading to rich and tunable spectroscopic behavior. nih.gov

Upon complexation, new absorption bands often appear in the visible region of the spectrum, which are generally of charge-transfer origin.

Metal-to-Ligand Charge Transfer (MLCT) : These transitions are common for complexes with metals in low oxidation states (electron-rich) and ligands possessing low-lying π* orbitals, such as terpyridine. In an MLCT transition, an electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital. This process results in the formal oxidation of the metal center and reduction of the ligand. MLCT transitions are typically intense and are responsible for the vibrant colors of many transition metal complexes, such as those of Ru(II) and Fe(II) with polypyridyl ligands. nih.gov

Ligand-to-Metal Charge Transfer (LMCT) : Conversely, if the metal is in a high oxidation state and the ligand has high-energy lone pairs (like the phenolate (B1203915) form of the ligand), an LMCT transition can occur. This involves the promotion of an electron from a ligand-based orbital to an empty or partially filled metal d-orbital, resulting in the reduction of the metal. nih.gov

The specific energy and intensity of these MLCT and LMCT bands depend on the nature of the metal ion, its oxidation state, and the surrounding ligand field. For example, in a series of Fe(II) polypyridyl complexes, increasing the number of strong-field cyanide ligands stabilizes the MLCT states. nih.gov

The emission properties of the metal complexes can also be drastically different from the free ligand's fluorescence. The emission can originate from several types of excited states.

Ligand-Centered (LC) Emission : In many cases, particularly with closed-shell metal ions like Zn(II) or in complexes where the MLCT state is high in energy, the observed emission can be fluorescence or phosphorescence originating from an excited state localized on the ligand (a π-π* state). This emission is often similar in energy to that of the free ligand but can be perturbed by the metal ion. Such emission is described as metal-perturbed ligand-centered (³MP-LC). nih.gov For some Pt(II) and Pd(II) complexes, emission is observed from states that are primarily ³LC in character, often showing well-defined vibronic structure. nih.gov

Phosphorescence : The presence of a heavy transition metal ion (e.g., Ru(II), Pt(II), Ir(III)) facilitates intersystem crossing from the initially formed singlet excited state to a triplet state. Radiative decay from this triplet state to the singlet ground state is known as phosphorescence. Phosphorescence is typically red-shifted compared to fluorescence and has a much longer lifetime, often in the microsecond to millisecond range. nih.gov The emission from many luminescent Pt(IV) and Pt(II) complexes, for instance, is characterized as long-lived phosphorescence from ³LC excited states. nih.gov This property is highly sought after for applications in organic light-emitting diodes (OLEDs) and bio-imaging. nih.gov

Table 2: Absorption and Emission Maxima for Selected 4'-Aryl-Terpyridine Metal Complexes in Acetonitrile

Complex (General Formula)λabs (nm)λem (nm)Source
[Fe(4'-[3-(trifluoromethyl)phenyl]-tpy)2]2+286403, 685, 850 nih.gov
[Zn(4'-[3-(trifluoromethyl)phenyl]-tpy)(SO4)]287853 nih.gov

Solvent and Temperature Effects on Photoluminescence

The photoluminescent properties of aryl-substituted terpyridines, including this compound, are highly sensitive to the surrounding environment, particularly solvent polarity and temperature. This sensitivity is rooted in the nature of their excited states.

Solvent Effects: The fluorescence of 4'-phenyl-terpyridine derivatives with electron-donating groups, such as the hydroxyl group in the subject compound, is characterized by a significant solvent dependence. rsc.org In nonpolar solvents, the molecule exhibits a locally excited (LE) state emission. However, with increasing solvent polarity, a pronounced bathochromic (red) shift in the fluorescence maximum is observed. rsc.org This phenomenon is attributed to the stabilization of an intramolecular charge transfer (ICT) excited state in polar environments. rsc.org In this ICT state, electron density is pushed from the electron-rich hydroxyphenyl "donor" moiety to the electron-accepting terpyridine core. Polar solvent molecules arrange around the more polar excited state, lowering its energy and thus red-shifting the subsequent emission. rsc.org For example, analogous compounds with amino- and dimethylamino- substituents have shown fluorescence maxima shifts of over 130 nm when moving from nonpolar to polar solvents. rsc.org This indicates a large change in the dipole moment upon excitation, a hallmark of an ICT process. rsc.org

The solvent-dependent quenching of photoluminescence is also a key factor. In protic solvents like water or alcohols, the formation of hydrogen bonds with the nitrogen atoms of the pyridine (B92270) rings and the phenolic hydroxyl group can provide non-radiative decay pathways, leading to lower fluorescence quantum yields. This effect is well-documented in related metal complexes where protic solvents can stabilize non-luminescent charge-separated states. rsc.org

Temperature Effects: Temperature variations can significantly influence photoluminescence intensity. Generally, an increase in temperature leads to a decrease in luminescence quantum yield. This is primarily due to the enhancement of non-radiative decay processes, such as vibrational relaxation and intersystem crossing, which become more efficient at higher temperatures and compete with fluorescence.

In more complex systems, such as metal complexes of these ligands, temperature can govern the thermal equilibrium between different excited states. rsc.org For instance, a luminescent metal-to-ligand charge transfer (³MLCT) state might be in equilibrium with a non-luminescent, charge-separated state. rsc.orgrsc.org An increase in temperature can populate the higher-energy non-luminescent state, leading to quenching of the emission. rsc.orgrsc.org While this behavior is described for metal complexes, similar principles of temperature-activated non-radiative decay pathways apply to the free ligand.

Table 1: Illustrative Solvent Effects on Emission of an Analogous Donor-Substituted Terpyridine

Solvent Polarity Typical Emission Maxima Stokes Shift
Cyclohexane Low ~380 nm Small
Dichloromethane Medium ~450 nm Medium
Acetonitrile High >510 nm Large

Note: Data is illustrative, based on the behavior of the analogous 4'-(4-dimethylaminophenyl)-2,2':6',2''-terpyridine described in reference rsc.org.

pH-Dependent Luminescence Modulation

The presence of the phenolic hydroxyl (-OH) group makes the luminescence of this compound inherently pH-sensitive. The acidity of the phenol allows for a protonation/deprotonation equilibrium.

In acidic to neutral media (pH < 8), the compound exists in its protonated, neutral phenol form. Upon increasing the pH to basic conditions, the hydroxyl group deprotonates to form the phenolate anion (-O⁻). The phenolate is a significantly stronger electron-donating group than the neutral hydroxyl group. This enhanced electron-donating ability has a profound effect on the intramolecular charge transfer character of the molecule.

The stronger donor nature of the phenolate group leads to a more pronounced ICT upon photoexcitation. This results in a greater stabilization of the excited state and, consequently, a substantial bathochromic (red) shift in the fluorescence emission spectrum. The emission color of the compound can, therefore, be modulated from the blue-violet region for the phenol form to the green or even yellow region for the phenolate form. This pH-dependent switching behavior makes such compounds potential candidates for fluorescent pH sensors. The process is typically reversible, with the original emission spectrum being restored upon re-acidification.

Excited State Dynamics and Energy/Electron Transfer Processes

The photophysical behavior of this compound is governed by the dynamics of its electronic excited states and the potential for intramolecular energy or electron transfer upon absorption of light.

Time-Resolved Emission Spectroscopy for Lifetime Determinations

Time-resolved emission spectroscopy is a powerful technique used to determine the fluorescence lifetime (τ) of a molecule, which is the average time it spends in the excited state before returning to the ground state. msesupplies.comhoriba.com This parameter provides critical insight into the various de-excitation pathways available to the molecule. nih.gov

For aryl-terpyridine systems, fluorescence lifetimes are typically in the nanosecond (ns) range. The lifetime is sensitive to the molecular environment. In nonpolar solvents where a locally excited state dominates, the lifetime might be longer. In polar solvents, the formation of the ICT state can introduce new radiative and non-radiative decay channels, altering the lifetime. nih.gov For instance, a solvatochromic dye studied in a hydrophobic polymer environment showed a long lifetime component of ~5.4 ns, which decreased to ~1.6 ns upon release into a polar aqueous environment. nih.gov Similarly, for hydroxyphenyl-terpyridine, one would expect the lifetime to vary with solvent polarity and pH. The presence of efficient non-radiative decay pathways, such as those facilitated by hydrogen bonding in protic solvents, typically leads to a shortening of the fluorescence lifetime.

Intramolecular Energy and Electron Transfer Pathways

The key process governing the photophysics of hydroxyphenyl-substituted terpyridines is an intramolecular charge transfer (ICT). rsc.org This process can be understood by examining the molecule's frontier molecular orbitals (HOMO and LUMO).

According to molecular orbital calculations on analogous systems, the terpyridine unit functions as the primary electron acceptor, with its lowest unoccupied molecular orbital (LUMO) being a π* orbital localized over the three pyridine rings (π*tpy). rsc.org The highest occupied molecular orbital (HOMO) is primarily determined by the substituent on the 4'-phenyl ring. rsc.org For an electron-donating group like a hydroxyl (or amino) group, the HOMO is a π orbital localized mainly on the hydroxyphenyl moiety (πph). rsc.org

Upon photoexcitation, the lowest energy electronic transition is from this HOMO to the LUMO. This corresponds to a πph → π*tpy transition, effectively moving electron density from the hydroxyphenyl group to the terpyridine core. rsc.org This light-induced redistribution of charge is the ICT process. The significant change in dipole moment between the ground and excited states resulting from this ICT is the reason for the strong solvent dependence of the fluorescence. rsc.org

Photochemical Reactivity and Stability under Irradiation

The photochemical stability of a fluorescent molecule is crucial for its practical application. The terpyridine scaffold itself is a robust aromatic heterocyclic system, generally showing good stability. rsc.org However, prolonged exposure to high-intensity light, particularly in the UV range, can lead to photodegradation.

The photochemical reactivity of terpyridine-based systems is often more pronounced when they are part of a metal complex. In such complexes, irradiation can induce ligand exchange or other reactions. nih.govnih.gov For the free ligand, potential degradation pathways under irradiation could involve reactions with solvent radicals or dissolved oxygen, especially when the molecule is in a long-lived excited state. The presence of the phenol group might also introduce specific reactivity, as phenols can be susceptible to photo-oxidation. However, comprehensive studies on the long-term photostability of this compound under various irradiation conditions are not widely available. Improving the photochemical stability of terpyridine-based systems is an active area of research for applications in materials science and sensing. rsc.org

Electrochemical Behavior and Redox Processes

Cyclic Voltammetry and Chronoamperometry Studies of the Ligand

Cyclic voltammetry is a primary technique used to investigate the electrochemical behavior of terpyridine-based ligands, providing insights into the potentials at which the molecule undergoes oxidation and reduction. rsc.orgnih.gov

The terpyridine (tpy) framework is known for its ability to accept electrons into its π-antibonding orbitals. Uncoordinated terpyridine ligands typically undergo reduction at highly negative potentials. Studies on a range of substituted terpyridines show that these ligand-centered reduction events generally occur below -2.0 V when measured against a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.

The precise reduction potential is sensitive to the nature of the substituents on the terpyridine core. While specific experimental data for 3-(2,6-dipyridin-2-ylpyridin-4-yl)phenol is not extensively documented in the reviewed literature, the behavior can be inferred from general principles. The phenolic hydroxyl group at the meta-position of the 4'-phenyl ring acts as an electron-donating group through resonance. This increases the electron density on the terpyridine system, making it more difficult to reduce. Consequently, its reduction potential is expected to be more negative than that of unsubstituted 4'-phenyl-2,2':6',2''-terpyridine.

Table 1: Illustrative Reduction Potentials of a Related Terpyridine Ligand This table provides data for a comparable ligand to illustrate the typical potential range for terpyridine reduction.

Compound First Reduction Potential (Epc vs Fc/Fc⁺) Solvent System Reference
4'-Chloro-2,2':6',2''-terpyridine -2.19 V DMF / 0.1 M TBAHFP mdpi.com

Note: TBAHFP is Tetrabutylammonium hexafluorophosphate. The chloro-substituent is electron-withdrawing, whereas the hydroxyl group in the subject compound is electron-donating, which would shift the potential to more negative values.

The phenolic group introduces an additional redox-active site into the ligand. Phenols are known to undergo oxidation, typically involving a two-electron, two-proton process to form a quinone-like species, although this process can be complex and is often irreversible. The oxidation potential is sensitive to pH and the electronic environment of the molecule. This oxidation can sometimes lead to the formation of polymeric films on the electrode surface, a phenomenon known as electrode fouling. The presence of this independent, oxidizable group allows for the possibility of generating a radical species on the ligand, which can influence the properties of its corresponding metal complexes.

Metal-Centered and Ligand-Centered Redox Events in Complexes

Upon coordination to a metal ion, the electrochemical behavior of the ligand is significantly altered. The resulting complexes exhibit a series of redox events that can be localized on either the metal ion (metal-centered) or the ligand (ligand-centered). rsc.org

For many transition metal complexes of terpyridine, such as those with iron(II), ruthenium(II), and cobalt(II), the first oxidation is a reversible, one-electron process centered on the metal ion (e.g., M(II) → M(III)). rsc.orgnih.govnih.gov Conversely, the initial reduction processes are typically ligand-centered, involving the addition of electrons to the π* orbitals of the terpyridine ligands. rsc.org

For bis(terpyridine)cobalt(II) complexes, two distinct metal-centered processes are often observed: the Co(III)/Co(II) oxidation and the Co(II)/Co(I) reduction. nih.govdoi.org The first ligand-based reduction occurs at a more negative potential than the Co(II)/Co(I) couple. mdpi.com

Table 2: Representative Redox Potentials for Bis(terpyridine)metal Complexes This table presents data for unsubstituted bis(terpyridine) complexes to provide a baseline for understanding the redox events in analogous complexes of this compound.

Complex Redox Couple Potential (E₁/₂ vs SCE) Potential (E° vs Fc/Fc⁺) Reference
[Co(tpy)₂]²⁺ Co(III)/Co(II) ~ +0.2 V -0.341 V nih.govmdpi.com
[Co(tpy)₂]²⁺ Co(II)/Co(I) ~ -0.7 V -1.404 V nih.govmdpi.com
[Co(tpy)₂]²⁺ [Co(tpy)₂]⁺ / [Co(tpy)(tpy⁻)] - -2.286 V mdpi.com
[Fe(tpy)₂]²⁺ Fe(III)/Fe(II) - ~ +0.8 V to +1.1 V nih.gov
[Ru(tpy)₂]²⁺ Ru(III)/Ru(II) - ~ +1.0 V rsc.org

Note: Potentials are highly dependent on solvent and electrolyte conditions. SCE (Saturated Calomel Electrode) and Fc/Fc⁺ references are not directly equivalent without a proper conversion factor for the specific system.

The electronic nature of the substituent on the terpyridine ligand provides a powerful tool for tuning the redox potentials of the resulting metal complexes. The electron-donating hydroxyl group in this compound increases the electron density at the metal center. This electronic push makes it easier to remove an electron from the metal (oxidation) and harder to add an electron to the ligand (reduction).

Therefore, compared to the unsubstituted [M(tpy)₂]ⁿ⁺ complexes, the corresponding complexes with the 3-hydroxyphenyl-terpyridine ligand are expected to exhibit:

A cathodic shift (to less positive potentials) for the M(III)/M(II) oxidation.

An anodic shift (to more negative potentials) for the ligand-based reductions.

This tunability is crucial for designing complexes with specific electrochemical properties for applications like redox catalysis, where the potential of the metal center needs to be precisely controlled. mdpi.com

Mechanistic Insights into Electron Transfer Processes

The study of electron transfer in these complexes distinguishes between metal-based and ligand-based processes. For bis(terpyridine)metal complexes, density functional theory (DFT) calculations and experimental data confirm that the Highest Occupied Molecular Orbital (HOMO) is typically metal-based (d-orbital character), while the Lowest Unoccupied Molecular Orbital (LUMO) is ligand-based (π*-orbital character). mdpi.com

This orbital arrangement dictates the nature of the primary redox events:

Oxidation : Involves the removal of an electron from the metal-centered HOMO (M(II) → M(III)). This process often induces a Jahn-Teller distortion in the resulting M(III) complex, which can affect the reversibility of the electrochemical wave.

Reduction : Involves the addition of an electron to the ligand-centered LUMO, forming a ligand-radical anion ([M(II)(tpy)(tpy⁻)]⁺). Subsequent reductions can lead to species with multiple reduced ligands. mdpi.com

Electron transfer reactions in coordination complexes are broadly classified into two mechanisms. Outer-sphere electron transfer occurs when the coordination spheres of the reactant complexes remain intact, and an electron tunnels from one to the other. Inner-sphere electron transfer involves the formation of a bridged intermediate between the two metal centers, facilitating the electron transfer. For redox processes studied by cyclic voltammetry at an electrode, the mechanism involves heterogeneous electron transfer from the electrode surface to the complex or vice-versa. The kinetics of this transfer can provide further insights into the structural reorganizations that accompany the change in oxidation state.

Supramolecular Chemistry and Self Assembly Processes

Non-Covalent Interactions in Molecular Assembly

The self-assembly of 3-(2,6-dipyridin-2-ylpyridin-4-yl)phenol into organized supramolecular structures is governed by a concert of non-covalent interactions. These weak, yet collectively significant, forces dictate the spatial arrangement of the molecules, leading to the formation of well-defined assemblies. The primary non-covalent interactions at play include hydrogen bonding, π-π stacking, and metal-ligand coordination. The interplay of these interactions allows for the precise control over the resulting supramolecular architecture.

π-π Stacking and Aromatic Interactions

The aromatic nature of the pyridine (B92270) and phenol (B47542) rings in this compound facilitates π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings. In the solid state, these stacking interactions contribute significantly to the stabilization of the crystal structure, often working in concert with hydrogen bonding. redalyc.org

Computational studies on stacked complexes of phenol have shown that both T-shaped and parallel-displaced conformations can lead to a significant stabilization of the assembly. researchgate.net The interplanar distances in such stacked systems are typically in the range of 3.4 to 3.8 Å, which is characteristic of stabilizing π-π interactions. researchgate.netnih.gov In metal complexes of phenoxyl radicals, intermolecular π-π stacking has been observed with distances around 3.1 Å, indicating a strong interaction that can lead to the formation of one-dimensional chains. nih.gov The extent and geometry of π-π stacking in this compound and its derivatives will influence the electronic and photophysical properties of the resulting supramolecular assemblies.

Metal-Directed Self-Assembly into Discrete Architectures

The terpyridine moiety of this compound is an excellent tridentate ligand for a wide variety of metal ions. nih.gov The coordination of metal ions to the nitrogen atoms of the terpyridine core is a powerful tool for directing the self-assembly of the ligand into discrete, well-defined supramolecular architectures. rsc.orgnih.gov This approach, known as metal-directed self-assembly, relies on the predictable coordination geometries of metal ions to form stable and structurally precise assemblies.

By employing multitopic ligands based on the terpyridine scaffold, a diverse range of two- and three-dimensional structures, such as macrocycles, cages, and polyhedra, have been constructed. rsc.orgnih.gov The formation of stable pseudo-octahedral ⟨tpy–M²⁺–tpy⟩ connectivity is a common motif in these assemblies. rsc.org The choice of metal ion is crucial, as it influences the lability and geometry of the resulting complex. Metal ions like Zn(II), Fe(II), and Cd(II) are often used due to their reversible coordination, which allows for thermodynamic control over the self-assembly process. nih.gov The phenolic group on the ligand can also play a role in the properties of the final assembly, potentially influencing its solubility or providing a handle for further functionalization.

Formation of Metallosupramolecular Polymers and Frameworks

Beyond discrete architectures, this compound can be utilized as a building block for the construction of extended, polymeric supramolecular structures. By linking the terpyridine units through metal-ligand coordination, it is possible to form one-, two-, or three-dimensional metallosupramolecular polymers and frameworks. These materials combine the processability of polymers with the unique electronic, magnetic, and catalytic properties of metal complexes.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers are extended structures formed by the coordination of metal ions with organic ligands. When the ligands are designed to have specific functionalities, such as the terpyridine and phenol groups in this compound, the resulting coordination polymers can exhibit interesting properties and topologies. For instance, coordination polymers based on 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine have been synthesized, demonstrating the versatility of functionalized terpyridines in constructing 1D, 2D, and 3D networks. researchgate.netnih.gov

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their porous nature. The functionalization of terpyridine ligands with groups capable of acting as secondary building units, such as carboxylates or phenols, is a key strategy in the design of terpyridine-based MOFs. nih.govresearchgate.netresearchgate.net The phenolic hydroxyl group in this compound could potentially be deprotonated to act as a coordinating site, or it could serve to functionalize the pores of the resulting MOF. The choice of metal ion and synthesis conditions plays a critical role in determining the dimensionality and topology of the final framework.

Engineering Functionalized Polymeric Architectures

The incorporation of functional groups onto the terpyridine scaffold allows for the engineering of polymeric architectures with tailored properties. The phenolic group of this compound serves as a convenient point for modification, enabling the attachment of other chemical moieties or the integration of the terpyridine unit into larger polymer backbones. bohrium.comresearchgate.net

Dynamic Covalent Chemistry Approaches Utilizing the Phenol Functionality

While direct studies on the dynamic covalent chemistry of this compound are still developing, the inherent reactivity of its phenol group makes it an excellent candidate for several established dynamic covalent reactions. These approaches are foundational to creating adaptive materials that can respond to external stimuli such as changes in pH, temperature, or the presence of specific chemical species.

The core principle of dynamic covalent chemistry lies in the reversible nature of certain covalent bonds. nih.gov Under conditions of thermodynamic equilibrium, the system can explore various combinations of its components, ultimately settling on the most stable arrangement. This "proof-reading" capability is instrumental in the high-yield synthesis of complex structures like macrocycles, polymers, and cages. rsc.org

For phenol-containing molecules such as this compound, the hydroxyl group is the primary site for engaging in these reversible reactions. The most prominent examples of such reactions include the formation of boronic esters, imines (following a straightforward derivatization of the phenol), and other exchangeable linkages. These reactions allow for the programmed self-assembly of molecules into larger, ordered structures.

Boronic Ester Formation: A Gateway to pH-Responsive Systems

One of the most widely utilized dynamic covalent reactions for phenols is the formation of boronic esters through condensation with boronic acids. nih.gov This reaction is reversible and the stability of the resulting boronate ester is often highly sensitive to pH, making it an ideal linkage for creating stimuli-responsive materials. nih.gov

The reaction between the phenol group of this compound and a boronic acid would proceed to form a boronate ester linkage. The equilibrium of this reaction can be readily shifted. In aqueous media, the boronate ester bond is typically stable at neutral to basic pH but can be cleaved under acidic conditions. nih.gov This pH-dependent behavior allows for the controlled assembly and disassembly of supramolecular structures.

By employing di- or multifunctional boronic acids, it is possible to crosslink molecules of this compound into dynamic polymers or gels. The properties of these materials, such as their viscosity or swelling behavior, could then be modulated by adjusting the pH of the surrounding medium.

Table 1: Potential Dynamic Covalent Reactions Utilizing the Phenol Functionality

Reversible Reaction Reactant for Phenol Group Resulting Dynamic Covalent Bond Typical Stimulus for Reversibility Potential Application
Boronic Ester Formation Boronic Acid (e.g., Phenylboronic acid) Boronate Ester pH, presence of diols pH-responsive gels, sensors
Imine Formation (via aldehyde derivative) Amine Imine (Schiff base) pH, water concentration Self-healing materials, dynamic combinatorial libraries
Acetal (B89532)/Ketal Formation (via aldehyde derivative) Alcohol/Diol Acetal/Ketal pH (acid catalysis) Controlled release systems, adaptable networks

This table is generated based on established principles of dynamic covalent chemistry and the known reactivity of the phenol functional group.

Imine Chemistry: Building Robust and Dynamic Networks

While the phenol group itself does not directly form an imine, it can be readily converted to an aldehyde via standard synthetic methods (e.g., Duff reaction or Reimer-Tiemann reaction). This aldehyde-functionalized terpyridine can then participate in dynamic imine chemistry. The reaction between an aldehyde and an amine to form an imine (or Schiff base) is a cornerstone of dynamic covalent chemistry. rsc.org

The resulting imine bond is reversible, and its formation and cleavage can be catalyzed by acid or base, and is also influenced by the presence of water. researchgate.net This reversibility allows for the creation of self-healing materials. If a polymer network crosslinked by imine bonds is damaged, the reversible nature of the bonds allows them to break and reform, repairing the damaged area.

Furthermore, dynamic imine chemistry is extensively used in the creation of dynamic combinatorial libraries (DCLs). By reacting an aldehyde-derivatized this compound with a library of different amines, a multitude of different imine-containing products can be generated in equilibrium. The addition of a template can then stabilize a specific product, shifting the equilibrium and amplifying the production of the best-fitting molecule.

Research Findings on Analogous Systems

While specific research on the dynamic covalent chemistry of this compound is nascent, studies on similar phenol-containing ligands provide strong evidence for its potential. For instance, the reactivity of the hydroxyl group on a related terpyridine scaffold, 2,6-di(pyridin-2-yl)pyridin-4-ol, has been demonstrated through its use in a Steglich esterification to form a dinuclear ligand. Although esterification is not typically a dynamic covalent reaction, this work confirms the accessibility and reactivity of the hydroxyl group for covalent modification.

The broader field of supramolecular chemistry has seen the successful application of dynamic covalent bonds in the construction of stimuli-responsive polymeric nanoparticles and other advanced materials. rsc.org These examples underscore the feasibility and promise of applying similar strategies to this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful computational tools used to investigate the electronic structure and excited-state properties of molecules. For 3-(2,6-dipyridin-2-ylpyridin-4-yl)phenol, these calculations have been instrumental in elucidating its behavior in both the ground and excited states.

DFT has been employed to optimize the molecular geometry of the compound in its ground state. redalyc.org To account for the influence of the surrounding medium, solvent effects have been incorporated using models like the Polarized Continuum Model (PCM). redalyc.org The choice of functional and basis set, such as the PBE0 hybrid functional with the 6-31+G(d,p) basis set, has been shown to provide results that are in good agreement with experimental data. redalyc.org

Electronic Structure Analysis (HOMO/LUMO Orbital Distributions)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the electronic transitions within a molecule. In the ground state of this compound, the HOMO is primarily localized on the electron-donating phenol (B47542) moiety, while the LUMO is concentrated on the electron-accepting terpyridine portion. redalyc.org

Specifically, in the ground state (S₀), the HOMO is composed of approximately 66.0% π orbitals from the phenol group and 34.0% from the terpyridine (Tpy) unit. redalyc.org Conversely, the LUMO is almost entirely localized on the terpyridine moiety, with a 99.0% contribution from its π* orbitals. redalyc.org This distinct separation of the frontier molecular orbitals indicates that the lowest energy electronic transition will have a significant intramolecular charge transfer (ICT) character, with electron density moving from the phenol to the terpyridine part of the molecule. redalyc.orgnih.gov

Upon excitation to the first singlet excited state (S₁), the composition of these orbitals shifts slightly, but the charge transfer character is maintained. In the S₁ state, the HOMO consists of about 65.0% π orbitals from the phenol and 35.0% from the terpyridine, while the LUMO remains predominantly on the terpyridine moiety at 94.0%. redalyc.org

Frontier Molecular Orbital Composition in the Ground State (S₀)
OrbitalContribution from Phenol Moiety (%)Contribution from Terpyridine Moiety (%)
HOMO66.034.0
LUMO1.099.0
Frontier Molecular Orbital Composition in the First Excited State (S₁)
OrbitalContribution from Phenol Moiety (%)Contribution from Terpyridine Moiety (%)
HOMO65.035.0
LUMO6.094.0

Prediction of Spectroscopic Properties (Absorption, Emission)

TD-DFT calculations have been successfully used to predict the absorption and emission spectra of this compound, showing good agreement with experimental findings. redalyc.org The calculations reveal that the absorption spectrum is characterized by an intense high-energy band and a weaker, long-wavelength band. redalyc.orgnih.gov

The low-energy absorption band, observed experimentally in the 330–410 nm range, is attributed to the HOMO → LUMO transition and is assigned as an intraligand charge transfer (ICT) transition. redalyc.org Higher-energy absorptions are primarily due to π–π* transitions within the terpyridine moiety. nih.gov For instance, calculations at the PCM/TD-PBE0/6-31+G(d,p) level of theory predict the S₀ → S₁ ICT transition at 311 nm. redalyc.org

The emission spectrum is also predicted to have a significant ICT character. The calculated S₁ → S₀ transition, corresponding to fluorescence, is found to have its main contribution from the HOMO to LUMO transition (90% contribution). redalyc.orgnih.gov The calculated emission wavelength in ethanol (B145695) is approximately 355 nm. redalyc.org

Calculated Electronic Transitions and Spectroscopic Data
TransitionCalculated Wavelength (nm)Oscillator Strength (f)CharacterPrimary Orbital Contribution
S₀ → S₁ (Absorption)311-ICTHOMO → LUMO
S₀ → S₂ (Absorption)2990.4651π–π*-
S₁ → S₀ (Emission)3550.2383ICTHOMO → LUMO (90%)

Ground State and Excited State Geometries

Computational studies have shown that the ground state geometry of this compound is nearly planar. redalyc.orgresearchgate.net DFT geometry optimization indicates that the most stable conformation is the transoid isomer. redalyc.org In this conformation, the dihedral angle between the central pyridine (B92270) ring and the phenol ring is calculated to be around 34°. redalyc.org However, X-ray crystallography data shows a much smaller dihedral angle of about 5.03°, suggesting that intermolecular forces in the solid state, such as hydrogen bonding, influence the planarity. redalyc.orgresearchgate.net The dihedral angles between the pyridine rings of the terpyridine unit are also small, indicating a high degree of conjugation. redalyc.org

Upon excitation to the S₁ state, the molecule retains its largely planar structure, and the resonance interaction between the phenol and terpyridine moieties becomes more efficient than in the ground state. redalyc.org This increased resonance in the excited state is consistent with the charge transfer nature of the emission. redalyc.org

Molecular Dynamics and Monte Carlo Simulations for Supramolecular Interactions

Mechanistic Pathway Elucidation through Computational Modeling

Based on the available scientific literature, there are no specific studies that employ computational modeling to elucidate the mechanistic pathways of chemical reactions involving this compound. The primary focus of computational research on this molecule has been the characterization of its photophysical and electronic properties.

Exploratory Research Applications Within Advanced Chemical Fields

Catalysis Research

The terpyridine moiety of 3-(2,6-dipyridin-2-ylpyridin-4-yl)phenol is a well-established, privileged ligand in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. This characteristic is fundamental to its potential applications in catalysis.

Homogeneous and Heterogeneous Catalysis with Metal Complexes

Metal complexes derived from terpyridine-based ligands are extensively employed in both homogeneous and heterogeneous catalysis. researchgate.net The nitrogen atoms of the pyridine (B92270) rings act as strong sigma-donors, forming stable coordination bonds with metal centers. This coordination can modulate the electronic properties and reactivity of the metal, making it an effective catalyst. bohrium.com

In homogeneous catalysis , metal complexes of ligands structurally similar to this compound are soluble in the reaction medium, offering high activity and selectivity. These have been explored in various organic transformations. While specific studies on the catalytic activity of this compound complexes are not extensively documented in the context of C-C bond formation or oxidation, the broader class of terpyridine metal complexes is known to be active. For instance, palladium complexes with terpyridine-like ligands are utilized in cross-coupling reactions. nih.gov

For heterogeneous catalysis , the ligand can be anchored to a solid support, such as a polymer or silica (B1680970). This approach facilitates catalyst separation and recycling, which is advantageous for industrial applications. The functional phenol (B47542) group on this compound offers a convenient handle for immobilization onto a solid support.

Mechanistic Studies of Catalytic Pathways (e.g., C-C bond formation, oxidation reactions)

Understanding the mechanistic pathways of catalytic reactions is crucial for optimizing reaction conditions and designing more efficient catalysts.

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for C-C bond formation. chemscene.com The general mechanism for a Suzuki-Miyaura coupling reaction catalyzed by a palladium complex involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The ligand plays a critical role in stabilizing the palladium center in its various oxidation states throughout this cycle. While the specific role of this compound in such a cycle has not been detailed, its strong coordination to the metal center is expected to influence the kinetics and efficiency of these elementary steps.

Oxidation Reactions: Metal complexes are also pivotal in a variety of oxidation reactions. For instance, iron and copper complexes with nitrogen-containing ligands can catalyze the oxidation of phenols and other aromatic compounds. researchgate.net The mechanism often involves the activation of an oxidant, such as hydrogen peroxide or molecular oxygen, by the metal center to generate highly reactive oxygen species. These species then react with the substrate. The electronic environment provided by the ligand, in this case, this compound, would directly impact the redox potential of the metal center and, consequently, its ability to activate the oxidant.

Role of Ligand Design in Modulating Catalytic Activity and Selectivity

The design of the ligand is paramount in tuning the catalytic activity and selectivity of a metal complex. researchgate.net Steric and electronic modifications to the ligand scaffold can have a profound impact on the outcome of a catalytic reaction.

The structure of this compound offers several avenues for modification to fine-tune its catalytic properties. The electronic properties of the terpyridine core can be altered by introducing electron-donating or electron-withdrawing substituents on the peripheral pyridine rings. This would modulate the electron density at the metal center, thereby affecting its reactivity.

The phenol group also plays a significant role. Its hydroxyl group can be deprotonated to form a phenolate (B1203915), which can also coordinate to the metal center, potentially creating a more rigid and stable catalytic species. Furthermore, the steric bulk around the metal center can be adjusted by introducing substituents on the pyridine rings or the phenol ring. This can influence the selectivity of the reaction, for example, by controlling the access of substrates to the active site.

Chemical Sensing and Molecular Recognition

The ability of this compound to form stable complexes with various ions, coupled with its inherent fluorescence, makes it a promising candidate for the development of chemical sensors. redalyc.org The interaction with an analyte can induce a change in the photophysical properties of the molecule, such as its absorption or emission spectrum, allowing for optical detection.

Ion Sensing Mechanisms (e.g., Metal Ions, Anions)

Metal Ion Sensing: The terpyridine unit of this compound is an excellent chelator for a wide range of metal ions. rsc.org The binding of a metal ion to the terpyridine pocket restricts the conformational freedom of the molecule, which can lead to a significant change in its fluorescence properties, a phenomenon known as chelation-enhanced fluorescence (CHEF). researchgate.netlanl.gov The specificity for a particular metal ion can be tuned by modifying the structure of the ligand to create a binding pocket that is complementary in size and coordination geometry to the target ion. The phenol group can also participate in metal ion coordination, potentially enhancing the binding affinity and selectivity.

Anion Sensing: The phenol hydroxyl group can act as a hydrogen bond donor, enabling the molecule to interact with anions. researchgate.net This interaction can be signaled through a change in the fluorescence of the molecule. For instance, the binding of an anion could facilitate a proton transfer from the phenol to a nearby acceptor, leading to a change in the electronic structure of the molecule and a corresponding change in its emission. The selectivity towards different anions can be controlled by the acidity of the phenol and the geometric arrangement of the hydrogen-bonding sites.

Chemo- and Fluorosensor Development and Response Characterization

The development of chemosensors and fluorosensors based on this compound involves synthesizing the molecule and then characterizing its response to various analytes. Important parameters for sensor performance include selectivity, sensitivity, detection limit, and response time.

While specific studies detailing the use of this compound as a sensor are emerging, the broader class of terpyridine-based fluorescent sensors has been extensively studied for the detection of various ions. These studies provide a strong basis for the potential applications of this specific compound.

Related Terpyridine-Based SensorTarget AnalyteSensing MechanismObserved Response
Zinc complex of a terpyridine-appended ligandCo²⁺ and Ni²⁺Displacement assayFluorescence quenching rsc.org
Polyarylene ether with substituted terpyridine ligandsNi²⁺Coordination-induced quenchingFluorescence quenching rsc.org
Terpyridine-based semicarbazoneCu²⁺, Ni²⁺, Mn²⁺, F⁻Chelation and hydrogen bondingFluorescence quenching and color change rsc.org
Cadmium(II) coordination polymer with a terpyridine ligand2,4,6-trinitrophenolLuminescence quenchingLuminescence quenching nih.gov

The characterization of a new sensor would involve spectroscopic titrations, where the changes in the absorption and fluorescence spectra of the sensor are monitored upon the addition of increasing concentrations of the target analyte. From these data, the binding constant, stoichiometry of the complex, and the detection limit can be determined. The selectivity is assessed by testing the sensor's response to a range of potentially interfering ions.

pH Sensing and pH-Responsive Systems

The molecular architecture of this compound, which is systematically named 4'-(4-hydroxyphenyl)-2,2':6',2''-terpyridine, incorporates both acidic and basic functional groups, making it an intrinsically pH-responsive molecule. This characteristic positions it as a promising candidate for the development of optical pH sensors and smart materials that respond to changes in environmental acidity. The key components responsible for this behavior are the nitrogen atoms within the three pyridine rings and the hydroxyl group of the phenol moiety.

The pyridine rings act as Brønsted-Lowry bases, capable of accepting protons in acidic conditions. Conversely, the phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide ion under basic conditions. sips.org.innumberanalytics.com These protonation and deprotonation events significantly alter the electronic structure of the molecule, leading to observable changes in its photophysical properties, such as UV-visible absorption and fluorescence emission. mdpi.com

Research into related phenyl-substituted terpyridines has shown that they can exhibit effective fluorescence. researchgate.net The pH-induced structural modifications of this compound would modulate the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in pH-dependent shifts in the absorption and emission maxima. For instance, protonation of the pyridine nitrogen atoms in an acidic medium typically leads to a blue shift (hypsochromic shift) in the absorption spectrum. In contrast, deprotonation of the phenol group in an alkaline medium forms a phenoxide ion, which is a strong electron-donating group. This enhances the ICT character and generally results in a red shift (bathochromic shift) of the absorption and emission bands. mdpi.com This distinct optical response to varying pH levels is the fundamental principle behind its application as a pH sensor.

Table 1: Predicted Dominant Species of this compound at Different pH Ranges

pH Range Dominant Species Key Features Expected Spectroscopic Change
Acidic (pH < 4) Fully or partially protonated Pyridine nitrogen(s) are protonated (e.g., -NH⁺-). Absorption/emission maxima shift to shorter wavelengths (blue shift).
Neutral (pH ≈ 7) Neutral molecule Intact pyridine and phenol groups. Reference absorption/emission spectra.

| Basic (pH > 10) | Deprotonated (phenoxide) | Phenolic -OH group is deprotonated to -O⁻. | Absorption/emission maxima shift to longer wavelengths (red shift). |

This predictable and measurable change in spectroscopic properties allows the compound to be used as a probe for determining the pH of a system.

Materials Science Research and Functional Systems

The unique combination of a metal-chelating terpyridine unit and a functional phenol group makes this compound a versatile building block in materials science. researchgate.net

Optoelectronic Materials Research (e.g., OLED Emitters, Photovoltaics)

The terpyridine core of the molecule is a highly effective tridentate ligand, capable of forming stable complexes with a wide range of transition metal ions, including ruthenium(II), iridium(III), platinum(II), and zinc(II). researchgate.netnih.gov These metal complexes are central to research in optoelectronic devices. The resulting metallo-complexes often possess favorable photophysical and electrochemical properties, such as strong absorption of visible light, high photoluminescence quantum yields, and stable redox states, which are essential for applications in organic light-emitting diodes (OLEDs) and photovoltaics. frontiersin.orgnih.gov

For OLED applications, heavy metal complexes containing terpyridine ligands are explored as phosphorescent emitters. These materials can, in principle, achieve near-100% internal quantum efficiency by harvesting both singlet and triplet excitons. The electronic properties of the emitter, which determine the emission color and efficiency, can be systematically tuned by modifying the substituents on the terpyridine ligand. nih.gov The hydroxyphenyl group in this compound acts as an electron-donating substituent, which can be used to adjust the HOMO-LUMO energy gap of the resulting metal complex and, consequently, its emission wavelength.

Table 2: Properties of Representative Metal-Terpyridine Complexes for Optoelectronic Applications

Metal Ion Ancillary Ligands Application Area Key Property Reference
Ruthenium(II) Tricarboxy-terpyridine, Thiocyanates DSSC Panchromatic absorption nih.gov
Iron(II) Substituted Terpyridines General Optoelectronics Tunable redox potentials nih.gov
Zinc(II) Substituted Terpyridines OLED / Fluorescence Tunable emission properties researchgate.netnih.gov

Integration into Polymeric Architectures for Advanced Materials

The incorporation of this compound into polymeric structures opens pathways to advanced functional materials with tailored properties. The molecule can be integrated in two primary ways: through covalent bonding via its reactive phenol group, or through non-covalent metal-ligand coordination using the terpyridine moiety. tue.nl

The phenolic hydroxyl group serves as a versatile handle for chemical modification and polymerization. It can be used directly in step-growth polymerization to form polyethers or polyesters. Alternatively, it can be modified to bear other polymerizable groups (e.g., an acrylate (B77674) or a styrenic group) for subsequent chain-growth polymerization. A documented approach involves grafting 4'-(4-hydroxyphenyl)-terpyridine onto a cross-linked polystyrene support via a silyl-ether linkage, demonstrating its utility in creating functionalized solid-state materials. tue.nl

A second, powerful strategy involves the formation of metallo-supramolecular polymers. In this approach, the terpyridine units along a polymer backbone or at the ends of polymer chains coordinate with metal ions. This metal-ligand interaction acts as a reversible, non-covalent crosslink, leading to materials with dynamic properties such as self-healing and stimuli-responsiveness. mdpi.com For example, hydrogels have been created by copolymerizing vinyl monomers with metal-containing monomers bearing pendent terpyridine ligands, resulting in materials that can repair themselves due to the reversible nature of the metal-terpyridine coordination bonds. mdpi.com

Table 3: Strategies for Integrating this compound into Polymers

Integration Method Role of Phenol Group Role of Terpyridine Unit Resulting Polymer Type Reference
Covalent Grafting Reactive site for attachment to a polymer backbone. Pendent functional group. Functionalized Polymer / Resin tue.nl
Polymerization Monomer functionality (e.g., for polyethers). Part of the repeating unit. Covalent Main-Chain Polymer rsc.org

| Metallo-supramolecular Assembly | Site for attaching polymerizable groups. | Metal-coordination and cross-linking site. | Metallo-supramolecular Polymer/Gel | tue.nlmdpi.com |

Redox Flow Batteries and Energy Storage Research

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, and the performance of these batteries is critically dependent on the electrochemical properties of the dissolved redox-active species. bohrium.com Metal coordination complexes, particularly those with polypyridyl ligands like terpyridine, are being actively investigated as highly tunable electrolytes for RFBs. researchgate.netresearchgate.net

Complexes formed between metal ions (such as iron, cobalt, or manganese) and this compound are attractive candidates for this application. The terpyridine ligand provides a stable coordination environment that can stabilize the metal center in multiple, reversible oxidation states (e.g., Fe²⁺/Fe³⁺). The precise redox potential of the metal center can be fine-tuned by modifying the electronic properties of the ligand. nih.gov

Furthermore, polypyridyl ligands like terpyridine are often considered "non-innocent," meaning the ligand itself can actively participate in redox reactions by accepting or donating electrons. rsc.orgnih.gov This can enable multi-electron transfer processes within a single molecule, which has the potential to significantly increase the energy density of the battery. The combination of metal-centered and ligand-centered redox events makes these complexes highly versatile for designing both anolytes and catholytes for non-aqueous RFBs. researchgate.net Computational and experimental studies on a variety of metal-terpyridine complexes have been performed to screen for candidates with optimal redox potentials for battery applications. nih.gov

Table 4: Reported Redox Potentials of Relevant Metal-Polypyridyl Complexes

Metal Center Ligand Type Redox Couple Potential (V vs. Fc/Fc⁺) Solvent Reference
Iron Diimine-pyridine Fe(II)/Fe(I) -1.58 Acetonitrile rsc.org
Iron Diimine-pyridine Fe(I)/Fe(0) -1.89 Acetonitrile rsc.org
Cobalt Terpyridine Co(II)/Co(I) -1.25 Acetonitrile uit.no
Nickel Terpyridine Ni(II)/Ni(I) -1.24 Acetonitrile colab.ws

Future Research Directions and Unexplored Potential

Design Principles for Next-Generation Functionalized Terpyridine Ligands

The design of novel functionalized terpyridine ligands derived from 3-(2,6-dipyridin-2-ylpyridin-4-yl)phenol is pivotal for advancing their applications. The inherent modularity of the terpyridine scaffold allows for systematic modifications to fine-tune its electronic, photophysical, and coordination properties. researchgate.net Future design principles will likely focus on several key areas:

Tuning Electronic Properties: The introduction of electron-donating or electron-withdrawing groups onto the peripheral pyridine (B92270) rings or the central phenyl ring can significantly alter the ligand's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This, in turn, influences the photophysical and electrochemical characteristics of the resulting metal complexes. For instance, strategic placement of substituents can modulate the emission wavelength and quantum yield of luminescent materials. nih.gov

Enhancing Metal Ion Selectivity: While terpyridines are known for their strong coordination to a variety of metal ions, achieving high selectivity remains a challenge. nih.gov Future designs will incorporate specific functional groups that can form secondary interactions, such as hydrogen bonding or electrostatic interactions, with the target metal ion, thereby enhancing binding affinity and selectivity.

Introducing Responsive Moieties: The incorporation of stimuli-responsive units, such as photochromic molecules or pH-sensitive groups, into the terpyridine backbone can lead to "smart" ligands that change their properties in response to external stimuli. This opens up possibilities for creating switchable catalysts and sensors.

Design PrincipleDesired OutcomeExample Modification
Electronic TuningControl of photophysical and redox propertiesIntroduction of electron-donating/-withdrawing groups
Enhanced SelectivitySpecific metal ion recognitionIncorporation of secondary binding sites
Stimuli-Responsiveness"Smart" materials and switchesIntegration of photochromic or pH-sensitive units

Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies

Understanding the intricate mechanisms of reactions and interactions involving this compound and its metal complexes is crucial for optimizing their performance. Advanced spectroscopic and imaging techniques will play a vital role in providing real-time insights into these processes. datanose.nl

Future research will likely employ a combination of techniques to probe the dynamics of these systems:

Time-Resolved Spectroscopy: Techniques such as transient absorption and time-resolved fluorescence spectroscopy can be used to monitor the excited-state dynamics of luminescent metal complexes, providing information on energy transfer and electron transfer processes that are fundamental to applications in solar cells and photocatalysis.

In-Situ Spectroscopy: The use of in-situ techniques, such as X-ray absorption spectroscopy (XAS) and Raman spectroscopy, will allow for the characterization of catalytic intermediates under actual reaction conditions. This will provide a deeper understanding of the catalytic cycle and help in the design of more efficient catalysts. nih.gov

High-Resolution Imaging: Techniques like scanning tunneling microscopy (STM) and atomic force microscopy (AFM) can be used to visualize the self-assembly of terpyridine-based molecules on surfaces, providing unprecedented detail about the formation of supramolecular structures.

Multi-Stimuli Responsive Systems and Smart Materials Research

The development of materials that can respond to multiple external stimuli is a rapidly growing area of research. nih.gov Terpyridine-based systems, due to their dynamic coordination chemistry, are excellent candidates for the creation of such "smart" materials. mdpi.com

Future research in this area will focus on:

Thermo- and pH-Responsive Polymers: By incorporating this compound into polymer chains, it is possible to create hydrogels that exhibit volume phase transitions in response to changes in temperature and pH. mdpi.comrsc.org These materials could find applications in drug delivery and soft robotics.

Metallo-Supramolecular Gels: The reversible nature of metal-ligand interactions can be exploited to create self-healing gels. researchgate.net These materials, formed by the coordination of metal ions with terpyridine-functionalized polymers, can repair themselves after damage, extending their lifetime and functionality.

Electrochromic Materials: Thin films containing terpyridine-metal complexes can change their color in response to an applied electrical potential. frontiersin.org Future work will focus on improving the switching speed, stability, and color contrast of these materials for applications in smart windows and displays.

StimulusMaterial TypePotential Application
Temperature, pHResponsive HydrogelsDrug Delivery, Soft Robotics
Metal IonsMetallo-Supramolecular GelsSelf-Healing Materials
ElectricityElectrochromic FilmsSmart Windows, Displays

Integration with Nanoscience and Nanomaterials

The integration of this compound and its derivatives with nanomaterials offers exciting opportunities to create hybrid materials with synergistic properties. rsc.orgnih.gov The terpyridine moiety can act as an anchor to attach molecules to the surface of nanoparticles or to direct the self-assembly of nanostructures. nih.gov

Key areas for future exploration include:

Functionalized Nanoparticles: Coating nanoparticles with terpyridine ligands can enhance their stability and provide a platform for further functionalization. nih.gov For example, attaching catalytic metal complexes to magnetic nanoparticles allows for easy recovery and reuse of the catalyst. rsc.org

Coordination Nanosheets: The interfacial reaction between terpyridine ligands and metal ions can lead to the formation of two-dimensional coordination nanosheets. nih.gov These materials have potential applications in sensing and catalysis due to their high surface area and ordered structure.

Hybrid Solar Cells: Terpyridine-based dyes can be used as sensitizers in dye-sensitized solar cells (DSSCs). nih.gov Integrating these dyes with nanostructured semiconductor materials, such as titanium dioxide, can improve the efficiency of light harvesting and charge separation.

Sustainable Synthesis Approaches and Green Chemistry Considerations

The development of environmentally friendly methods for the synthesis of this compound and other terpyridine derivatives is of paramount importance. rasayanjournal.co.in Green chemistry principles, such as the use of renewable resources, atom economy, and the reduction of waste, will guide future synthetic strategies. researchgate.netmdpi.com

Promising green synthesis approaches include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of terpyridines. rsc.org This method is more energy-efficient compared to conventional heating. mdpi.com

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and reduces the environmental impact. nih.govmdpi.com Mechanochemical methods, such as grinding, can be employed to facilitate solvent-free reactions. mdpi.com

Catalytic Methods: The use of catalysts, particularly those that are recoverable and reusable, can improve the efficiency and sustainability of synthetic processes. rsc.org For example, nanomagnetic catalysts have been used for the one-pot synthesis of terpyridines. rsc.org

Green Chemistry ApproachBenefitExample
Microwave-Assisted SynthesisReduced reaction time, energy efficiencyOne-pot synthesis of terpyridine ligands rsc.org
Solvent-Free ReactionsWaste minimization, reduced environmental impactMechanochemical synthesis mdpi.com
CatalysisHigh efficiency, reusabilityUse of recoverable nanomagnetic catalysts rsc.org

Q & A

Q. What are the optimal synthetic routes for 3-(2,6-dipyridin-2-ylpyridin-4-yl)phenol, and how can reaction conditions be optimized?

The compound’s synthesis typically involves multi-step coupling reactions, such as Suzuki-Miyaura cross-coupling, to assemble the pyridyl and phenolic moieties. Key steps include:

  • Precursor preparation : Use halogenated pyridine derivatives (e.g., 2,6-dibromopyridine) as starting materials.
  • Coupling conditions : Optimize catalyst systems (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in anhydrous solvents (toluene or THF) under reflux .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity. Yield improvements (>75%) require strict inert atmospheres and moisture control .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Essential methods include:

  • ¹H/¹³C NMR : Confirm aromatic proton environments (δ ~6.5–8.5 ppm for pyridyl and phenolic protons) and assess substitution patterns .
  • IR spectroscopy : Identify O–H stretching (~3200 cm⁻¹) and C=N/C–O vibrations (~1600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₁H₁₆N₃O).
  • Melting point analysis : Consistency in melting range (±2°C) indicates purity .

Advanced Research Questions

Q. How do substituents on the pyridyl or phenyl rings influence electronic properties and reactivity?

Substituent effects can be systematically studied via:

  • Electron-withdrawing groups (EWGs) : Nitro (-NO₂) or chloro (-Cl) groups on phenyl rings increase electrophilicity, altering reaction kinetics in cross-couplings .
  • Electron-donating groups (EDGs) : Methoxy (-OCH₃) or methyl (-CH₃) groups enhance solubility but may reduce catalytic activity .
Substituent (R)Melting Point (°C)Yield (%)Key Spectral Shifts (¹H NMR, δ ppm)
-NO₂287678.2 (s, 1H, Ar-H)
-OCH₃268816.7 (d, 2H, Ar-H)
-Cl275727.9 (d, 2H, Ar-H)
Data adapted from studies on analogous pyridyl-phenol systems

Q. How can contradictions in reported spectral or crystallographic data be resolved?

Discrepancies often arise from:

  • Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).
  • Polymorphism : X-ray diffraction may reveal different crystal packing modes under varying crystallization conditions .
  • Impurity artifacts : Trace solvents or unreacted precursors can skew melting points or IR bands. Validate via HPLC-MS and elemental analysis .

Q. What mechanistic insights exist for its coordination chemistry with transition metals?

The compound’s pyridyl N atoms act as bidentate ligands. Studies on similar systems show:

  • Metal binding : Pd(II) or Ru(II) complexes form via N,N-chelation, enhancing catalytic activity in cross-coupling reactions .
  • Luminescence : Cu(I) coordination alters fluorescence properties, useful for sensor design .

Q. What strategies mitigate degradation during long-term storage or under experimental conditions?

  • Light sensitivity : Store in amber vials at -20°C to prevent photo-oxidation of the phenol group.
  • Moisture control : Use desiccants (silica gel) and inert gas purging to avoid hydrolysis of pyridyl rings .

Methodological Challenges

Q. How can computational methods (DFT, MD) predict its reactivity or supramolecular interactions?

  • DFT calculations : Optimize geometry and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina, focusing on π-π stacking with aromatic residues .

Q. What in vitro assays are suitable for evaluating its potential pharmacological activity?

  • Enzyme inhibition : Screen against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™).
  • Antimicrobial testing : Use microdilution methods (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) .

Data Reproducibility

Q. Why do synthetic yields vary across laboratories, and how can protocols be standardized?

Variations stem from:

  • Catalyst batch differences : Use commercially validated Pd sources (e.g., Strem Chemicals).
  • Reaction monitoring : Employ TLC or in-situ IR to track intermediate formation .

Q. How to validate the absence of toxic byproducts in scaled-up syntheses?

  • GC-MS profiling : Identify volatile impurities (e.g., residual solvents).
  • Ames test : Assess mutagenicity of isolated compounds before biological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.